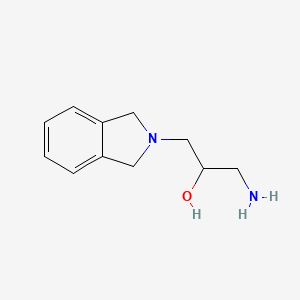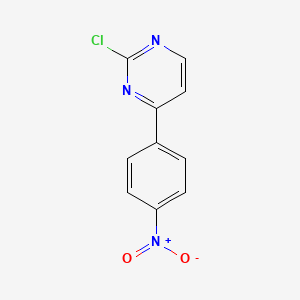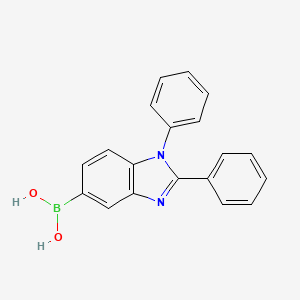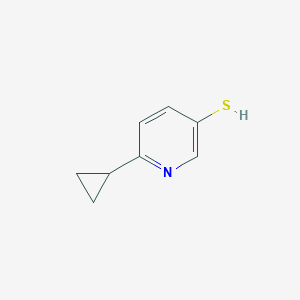
6-Cyclopropylpyridine-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropylpyridine-3-thiol is a heterocyclic compound that features a pyridine ring substituted with a cyclopropyl group at the 6-position and a mercapto group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropylpyridine-3-thiol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting with a pyridine derivative, the introduction of a cyclopropyl group can be achieved through cyclopropanation reactions. The mercapto group can be introduced via thiolation reactions using reagents such as thiols or thiolating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropylpyridine-3-thiol can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the pyridine ring.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Cyclopropylpyridine-3-thiol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 6-Cyclopropylpyridine-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Mercapto-pyridine: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
6-Cyclopropyl-pyridine: Lacks the mercapto group, which is crucial for certain chemical reactions and biological interactions.
3-Cyclopropyl-2-mercapto-pyridine: Similar structure but with different substitution pattern, leading to different chemical and biological properties.
Uniqueness
6-Cyclopropylpyridine-3-thiol is unique due to the presence of both the cyclopropyl and mercapto groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H9NS |
|---|---|
Molecular Weight |
151.23 g/mol |
IUPAC Name |
6-cyclopropylpyridine-3-thiol |
InChI |
InChI=1S/C8H9NS/c10-7-3-4-8(9-5-7)6-1-2-6/h3-6,10H,1-2H2 |
InChI Key |
XUWDCIJSXRBAGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


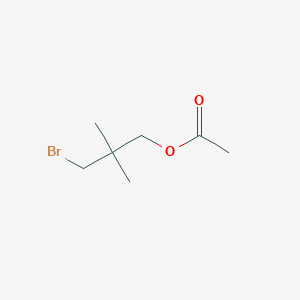
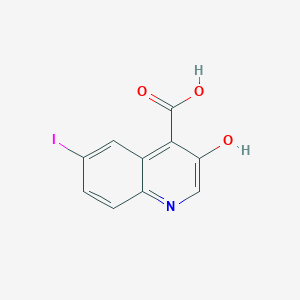


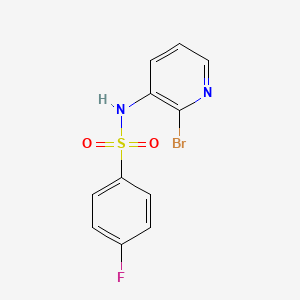

![Cyclohexanone, 2-[(phenylmethoxy)methyl]-](/img/structure/B8474280.png)
![2-(Pyridin-3-yl)-4-phenethylamino-6-ethyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8474290.png)
![2-[2-(5-Nitrofuran-2-yl)ethenyl]-1-(3-phenoxypropyl)-1H-imidazole](/img/structure/B8474305.png)
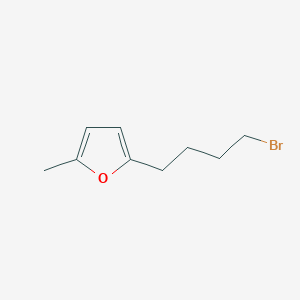
![4-[(2,2-Dimethoxyethyl)sulfanyl]-3-hydroxybutan-2-one](/img/structure/B8474321.png)
